3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide
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Overview
Description
3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide is a compound belonging to the family of benzo[e]indolium salts. These compounds are known for their significant applications in the field of nonlinear optics, particularly in integrated photonics, optical data storage, and optical information processing .
Preparation Methods
The synthesis of 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide typically involves the reaction of benzo[e]indole derivatives with appropriate alkylating agents. One common method includes the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with 2-bromoacetic acid under basic conditions to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like cyanide or thiocyanate.
Scientific Research Applications
3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide has several scientific research applications:
Nonlinear Optics: It is used in the development of second-order nonlinear optical materials, which are crucial for integrated photonics and optical data storage.
Biological Research: The compound’s structure allows it to interact with various biological molecules, making it useful in studying molecular interactions and pathways.
Medical Applications: Its potential in medical imaging and diagnostics is being explored due to its unique optical properties.
Mechanism of Action
The mechanism by which 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide exerts its effects involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can influence various molecular pathways, including those involved in optical signal processing and biological signaling .
Comparison with Similar Compounds
Similar compounds include:
- (E)-2-(4-Hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
- (E)-2-(3,4-Dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
These compounds share similar structures but differ in their substituents, which can significantly affect their optical and chemical properties. The unique electron-withdrawing groups in 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide make it particularly effective in nonlinear optical applications .
Properties
Molecular Formula |
C18H20INO2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;iodide |
InChI |
InChI=1S/C18H19NO2.HI/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H |
InChI Key |
INZJXFLTASGOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[I-] |
Origin of Product |
United States |
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